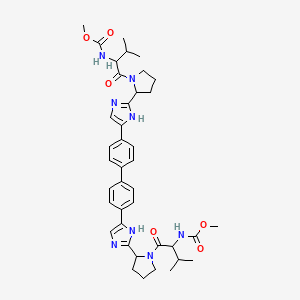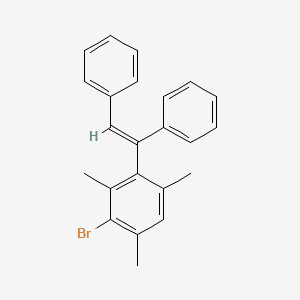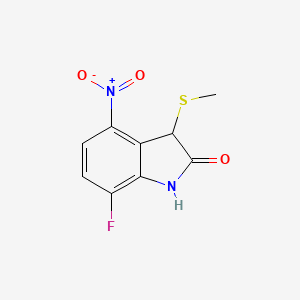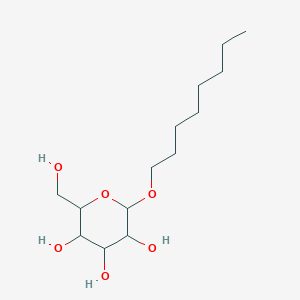
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O3. It is often used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs like Edoxaban . This compound is characterized by its pyridine ring substituted with a chlorine atom and an ethyl ester group, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and ethyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Procedure: The 5-chloropyridine-2-amine is reacted with ethyl bromoacetate under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Substitution Reactions: Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: Ethyl 2-((5-chloropyridin-2-yl)amino)acetic acid.
Reduction: Reduced derivatives of the original compound.
科学的研究の応用
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride, particularly in its role as an intermediate in drug synthesis, involves its conversion to active pharmaceutical ingredients. For instance, in the synthesis of Edoxaban, it acts as a precursor that undergoes further chemical transformations to yield the active drug, which then inhibits factor Xa, a key enzyme in the coagulation pathway .
類似化合物との比較
Similar Compounds
Ethyl 2-((5-bromopyridin-2-yl)amino)acetate hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-((5-fluoropyridin-2-yl)amino)acetate hydrochloride: Contains a fluorine atom instead of chlorine.
Ethyl 2-((5-iodopyridin-2-yl)amino)acetate hydrochloride: Iodine atom replaces chlorine.
Uniqueness
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is unique due to its specific reactivity profile, which is influenced by the chlorine atom on the pyridine ring. This makes it particularly useful in the synthesis of certain pharmaceuticals where the chlorine substituent plays a crucial role in the biological activity of the final product .
特性
分子式 |
C9H12Cl2N2O2 |
|---|---|
分子量 |
251.11 g/mol |
IUPAC名 |
ethyl 2-[(5-chloropyridin-2-yl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)6-12-8-4-3-7(10)5-11-8;/h3-5H,2,6H2,1H3,(H,11,12);1H |
InChIキー |
KZNIRDNPJNQRGG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC1=NC=C(C=C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Oxa-2-thia-5-azaspiro[3.5]nonane](/img/structure/B12097847.png)


![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)

![6-Bromo-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12097859.png)

![10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene](/img/structure/B12097881.png)

![2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12097896.png)
